Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate
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Overview
Description
Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H7BrF2O3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methoxy functional groups
Preparation Methods
The synthesis of Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate typically involves the esterification of 5-bromo-2,3-difluoro-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the bromine with a methoxy group.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, influencing its biological effects.
Comparison with Similar Compounds
Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: This compound has a hydroxyl group instead of fluorine atoms, which can significantly alter its chemical and biological properties.
Methyl 3-bromo-4-methoxybenzoate:
The unique combination of bromine, fluorine, and methoxy groups in this compound makes it distinct and valuable for various research and industrial purposes .
Properties
IUPAC Name |
methyl 5-bromo-2,3-difluoro-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c1-14-8-5(10)3-4(9(13)15-2)6(11)7(8)12/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSGYEXZOJENAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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